molecular formula C10H15NO5S2 B2430616 3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine CAS No. 1795492-69-1

3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine

Cat. No.: B2430616
CAS No.: 1795492-69-1
M. Wt: 293.35
InChI Key: BZSYKMXXNFEDJM-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine is a high-purity chemical compound intended for research and development applications. This pyrrolidine derivative is functionalized with dual sulfonyl groups, specifically a furan-2-ylmethylsulfonyl moiety and a methylsulfonyl group. The distinct molecular architecture, incorporating both a heteroaromatic furan ring and sulfonamide features, makes it a compound of interest in various exploratory scientific studies. Compounds with furan and pyrrolidine subunits are investigated in medicinal chemistry for their potential as modulators of biological targets . Specifically, small-molecule inhibitors featuring a furanylmethylpyrrolidine core have been reported in published structure-activity relationship (SAR) studies for their role in inhibiting protein-protein interactions, such as the ST2/IL-33 pathway, which is relevant in immunology and inflammatory disease research . The presence of sulfonyl groups can enhance molecular interactions with target proteins and is a common feature in many pharmacologically active agents . Researchers may utilize this compound as a key synthetic intermediate or as a building block in the design and synthesis of novel molecules for biochemical screening. It is provided exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)-1-methylsulfonylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5S2/c1-17(12,13)11-5-4-10(7-11)18(14,15)8-9-3-2-6-16-9/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSYKMXXNFEDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)S(=O)(=O)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrogen-Directed Sulfonylation

The methylsulfonyl group at position 1 is typically introduced first due to its lower steric demand. A common approach involves reacting pyrrolidine with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine. For example, stirring pyrrolidine with MsCl (1.2 equiv) in dichloromethane (DCM) at 0–5°C yields 1-(methylsulfonyl)pyrrolidine in >85% purity. Excess base is critical to neutralize HCl byproducts and prevent N-deprotonation side reactions.

Regioselective C-3 Sulfonylation

Introducing the furan-2-ylmethylsulfonyl group at position 3 requires careful control of reaction conditions to avoid over-sulfonylation. Patent disclosures describe the use of furan-2-ylmethylsulfonyl chloride as the electrophile, synthesized via chlorination of furfuryl methyl disulfide with Cl₂ gas. This reagent reacts with 1-(methylsulfonyl)pyrrolidine in aprotic solvents (e.g., tetrahydrofuran (THF) or acetonitrile) under inert atmospheres. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reactivity, achieving 70–75% yields after 12–24 hours at 25°C.

Catalytic Asymmetric Approaches

Michael Addition with Bis(sulfonyl)ethylenes

Recent advancements in organocatalysis enable enantioselective synthesis of bis-sulfonylated pyrrolidines. As reported by García et al., squaramide-based catalysts (e.g., C1 ) promote the asymmetric Michael addition of dihydroimidazolones to bis(sulfonyl)ethylenes. For instance, reacting N-benzoyl dihydroimidazol-4-one (3a ) with bis(sulfonyl)ethylene (1a ) in DCM at 0°C for 24 hours yields adduct 10a with 88% enantiomeric excess (ee). While this method primarily targets cyclopropane derivatives, analogous strategies could be adapted for pyrrolidine systems by modifying the nucleophile.

Dynamic Kinetic Resolution

Palladium-catalyzed dynamic kinetic resolution (DKR) offers an alternative route. A patent by Janssen Pharmaceuticals describes the use of Pd/C under hydrogen atmospheres to simultaneously reduce nitro groups and resolve stereocenters. Although applied to darunavir intermediates, this methodology could be extrapolated to pyrrolidine sulfonates by substituting nitroarene precursors with appropriate sulfonyl halides.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Solvent polarity : Polar aprotic solvents (DMF, THF) improve sulfonyl chloride solubility but may accelerate decomposition. Dichloromethane balances reactivity and stability, achieving optimal conversion rates.
  • Temperature : Lower temperatures (0–5°C) minimize side reactions during sulfonylation, while room temperature (20–25°C) is sufficient for Michael additions.

Catalytic Systems

  • Organocatalysts : Squaramide C1 (10 mol%) in DCM provides high enantioselectivity for bis-sulfonyl adducts.
  • Metal catalysts : Pd/C (5 wt%) in methanol facilitates nitro reductions and chiral resolution at 30–50°C.

Analytical Validation and Characterization

Successful synthesis requires rigorous analytical confirmation:

  • HPLC : Purity assessments using mobile phases like MeCN/KH₂PO₄ (15 mM, pH 3.0) show retention times of 12.55 minutes for intermediates.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions at m/z 293.4 [M+H]⁺.
  • X-ray crystallography : Absolute configuration assignments for hydantoin derivatives (e.g., 25b ) validate stereochemical outcomes.

Scalability and Industrial Applications

Kilogram-scale preparations employ continuous-flow reactors to enhance heat and mass transfer during exothermic sulfonylation steps. For example, a patented process produces 4.6 kg of a pyrrolidine sulfonate intermediate with 99.6% HPLC purity using methyl tert-butyl ether (MTBE) recrystallization. Cost-effective sourcing of furfuryl alcohol (from biomass) further supports industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine serves as a building block for synthesizing more complex organic molecules. Its sulfonyl groups can participate in various chemical reactions, making it valuable for constructing new compounds.

Biology

The compound has been investigated for its potential bioactive properties. Research indicates it may exhibit anti-inflammatory and antimicrobial activities. Its mechanism of action likely involves interaction with specific molecular targets, such as proteins or enzymes.

Medicine

In medicinal chemistry, this compound is explored for therapeutic potentials. Studies suggest it may inhibit key enzymes involved in disease processes, such as acetylcholinesterase, which is relevant for conditions like Alzheimer's disease.

Recent studies have highlighted the biological activity of this compound:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : In vitro assays suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antiviral Activity

A study on structurally related compounds revealed that certain derivatives exhibit antiviral properties against the yellow fever virus. The mechanism often involves the inhibition of viral replication by interfering with viral enzymes .

Pharmacokinetic Properties

In vitro studies have demonstrated favorable pharmacokinetic profiles for compounds similar to this compound. These include good metabolic stability and low toxicity levels, suggesting potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: Similar in structure but lacks the sulfonyl groups.

    2-Methylfuran: Contains a furan ring but differs in the substitution pattern.

    Furan-2,5-dione: An oxidized derivative of furan

Uniqueness

3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine is unique due to the presence of both furan and pyrrolidine rings along with two sulfonyl groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

The compound 3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine is a sulfone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The structure of this compound features a pyrrolidine ring substituted with furan and sulfonyl groups, which are critical for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl groups can interact with enzyme active sites, potentially inhibiting their function. For instance, similar compounds have been shown to inhibit murine double minute 2 (MDM2), a protein involved in tumor suppression .
  • Receptor Modulation : The furan ring may facilitate binding to specific receptors, modulating their activity. This is particularly relevant in the context of cancer therapy, where receptor modulation can influence cell proliferation and survival.

Biological Activity

Research on the biological activity of this compound has revealed several key findings:

Anticancer Activity

Studies indicate that compounds structurally similar to this compound exhibit significant anticancer properties. For example:

  • Cell Line Studies : Compounds in this category have demonstrated potent inhibition of cell growth in various cancer cell lines, including SJSA-1, with some exhibiting IC50 values lower than established drugs like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research shows that derivatives containing similar functional groups exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50/EffectReference
AnticancerSJSA-1< 10 µM
AntimicrobialStaphylococcus aureus25 µg/mL
Enzyme InhibitionMDM2Potent

Case Studies

Several studies have highlighted the biological significance of related compounds:

  • MDM2 Inhibition : A study demonstrated that compounds similar to this compound showed enhanced binding affinity to MDM2, leading to increased activation of p53 pathways, which are crucial for tumor suppression .
  • Antimicrobial Efficacy : In vitro assays revealed that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, indicating potential for therapeutic applications in infectious diseases .

Q & A

Q. What synthetic routes are commonly employed to synthesize 3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine?

The synthesis typically involves multi-step strategies, including cycloaddition, functional group transformations, and selective deprotection. For example, a [3+2] cycloaddition between a vinyl sulfone and a silyl-protected amine under acid catalysis forms the pyrrolidine core (Scheme 2, ). Subsequent steps include chiral separation via supercritical fluid chromatography (SFC) and BOP-mediated coupling with trans-1,4-cyclohexanedicarboxylic acid monomethyl ester . Alternative methods using Ti(O-iPr)₄/EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et₂Zn have also been reported for structurally related pyrrolidine derivatives .

Q. Key Reaction Conditions Table

StepReagents/ConditionsYieldPurpose
CycloadditionN-benzyl-1-methoxy-N-((trimethylsilyl)methyl)-methanamine, TfOH, CH₂Cl₂96%Pyrrolidine core formation
Chiral SeparationSFC43%Enantiomer resolution
DeprotectionH₂, Pd(OH)₂/C, HCl, MeOH98%Global deprotection
CouplingBOP, i-Pr₂NEt, DMF98%Introduction of cyclohexane moiety

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • Single-crystal X-ray diffraction : Used to resolve absolute stereochemistry (e.g., CCDC 1896035 in ) .
  • NMR spectroscopy : Confirms functional group integration (e.g., sulfonyl and furan methylene protons).
  • Chiral HPLC/SFC : Validates enantiomeric purity post-separation .
  • Mass spectrometry : Verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Chiral separation via SFC is a gold standard for pyrrolidine derivatives with multiple stereocenters. For instance, in , SFC achieved 43% yield of the desired R-enantiomer after cycloaddition . Alternative approaches include asymmetric catalysis during cyclization or kinetic resolution using chiral auxiliaries. The choice depends on steric and electronic factors of intermediates.

Q. What preclinical models are suitable for evaluating biological activity?

  • IL23-induced acanthosis mouse model : Used to assess anti-inflammatory efficacy in psoriasis-like conditions. Compound 26 (structurally analogous) showed dose-dependent activity and biologic-like efficacy in this model .
  • IL2/IL23 mouse pharmacodynamic (PD) model : Measures cytokine modulation (e.g., Th17 pathway inhibition) .
  • In vitro selectivity assays : Critical for evaluating off-target effects (e.g., PXR, LXRα/β inhibition in ) .

Q. How do structural modifications (e.g., sulfonyl groups) influence selectivity and potency?

  • Sulfonyl groups : Enhance binding to hydrophobic pockets in target proteins (e.g., RORγt inverse agonism in ). However, over-substitution may reduce selectivity against nuclear receptors like PXR or LXR .
  • Perfluoroisopropyl groups : Improve metabolic stability and selectivity. In , lead compound 26 combined pyrrolidinylsulfone with a perfluoroisopropyl group to achieve >100-fold selectivity over PXR/LXR .

Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields, side reactions)?

  • Protecting group selection : Boc protection of the pyrrolidine nitrogen prevents unwanted side reactions during functionalization .
  • One-pot reactions : Reduction of olefins and benzyl ether cleavage in a single step improved efficiency (e.g., intermediate 3 synthesis in ) .
  • DAST-mediated fluorination : Enables selective introduction of halides (e.g., fluoride 21 and chloride 22 derivatives) without epimerization .

Methodological Considerations

Q. How can reactivity disparities between sulfonyl groups be managed during functionalization?

  • Sequential sulfonylation : Prioritize the introduction of less reactive sulfonyl groups first. For example, methylsulfonyl groups are typically more stable under acidic conditions than furan-derived sulfonates.
  • pH-controlled reactions : Use buffered conditions (e.g., phosphate buffer in ) to prevent hydrolysis of sulfonamide bonds .

Q. What computational tools aid in rational design for improved pharmacokinetics?

  • Molecular docking : Predicts binding affinity to RORγt (e.g., in , structure-based design improved selectivity).
  • ADMET profiling : Estimates absorption, distribution, and toxicity using software like Schrödinger or MOE.

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